![molecular formula C11H13NO B1307782 4-sec-Butylphenyl isocyanate CAS No. 480439-26-7](/img/structure/B1307782.png)
4-sec-Butylphenyl isocyanate
Overview
Description
4-sec-Butylphenyl isocyanate is an organic compound with the molecular formula C11H13NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a sec-butyl group at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
4-sec-Butylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-sec-butylphenol with phosgene in the presence of a base. The reaction proceeds as follows:
4-sec-Butylphenol+Phosgene→4-sec-Butylphenyl isocyanate+Hydrochloric acid
Another method involves the Curtius rearrangement of 4-sec-butylbenzoyl azide, which is prepared from 4-sec-butylbenzoic acid. The reaction conditions typically involve heating the azide in the presence of a solvent like toluene.
Chemical Reactions Analysis
4-sec-Butylphenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols to form carbamates (urethanes) and with amines to form ureas.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Polymerization: It can polymerize to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include alcohols, amines, and catalysts like tertiary amines or metal salts. The major products formed are carbamates, ureas, and polyurethanes.
Scientific Research Applications
Chemical Properties and Reactivity
4-sec-Butylphenyl isocyanate belongs to the family of isocyanates, which are highly reactive compounds known for their electrophilic nature. Isocyanates readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. The general reactions can be summarized as follows:
- Formation of Urethanes:
- Formation of Ureas:
These reactions highlight the versatility of isocyanates in polymer chemistry, particularly in the production of polyurethanes and polyureas.
Scientific Research Applications
- Polymer Synthesis :
- Surface Functionalization :
- Dynamic Covalent Chemistry :
Industrial Applications
- Adhesives and Sealants :
- Thermoplastic Foams :
- Agrochemicals :
Case Study 1: Polyurethane Development
A study focused on synthesizing polyurethane using this compound demonstrated its effectiveness in creating flexible foams with enhanced mechanical properties. The reaction conditions were optimized to achieve a high yield of the desired polymer while maintaining environmental safety standards.
Case Study 2: Surface Modification Techniques
Research involving thiol-isocyanate click chemistry showcased how this compound could be used to create patterned surfaces with specific functionalities. This approach allowed researchers to develop surfaces that could respond to environmental stimuli, paving the way for innovative applications in biosensors.
Mechanism of Action
The mechanism of action of 4-sec-Butylphenyl isocyanate involves the reactivity of the isocyanate group (N=C=O). This group can react with nucleophiles such as alcohols and amines to form stable products like carbamates and ureas. The reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which makes it susceptible to nucleophilic attack.
Comparison with Similar Compounds
4-sec-Butylphenyl isocyanate can be compared with other similar compounds such as phenyl isocyanate, toluene diisocyanate, and methylene diphenyl diisocyanate. These compounds share the isocyanate functional group but differ in their substituents and reactivity.
Phenyl isocyanate: Lacks the sec-butyl group, making it less bulky and potentially more reactive.
Toluene diisocyanate: Contains two isocyanate groups, making it more reactive and suitable for polymerization.
Methylene diphenyl diisocyanate: Contains two phenyl rings and two isocyanate groups, making it highly reactive and widely used in polyurethane production.
This compound is unique due to the presence of the sec-butyl group, which can influence its reactivity and steric properties.
Biological Activity
4-sec-Butylphenyl isocyanate (CAS Number: 480439-26-7) is an organic compound characterized by its isocyanate functional group attached to a phenyl ring with a sec-butyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various isocyanates, including this compound. Research indicates that compounds with similar structures can exhibit significant antiproliferative effects on cancer cell lines. For instance, derivatives of isocyanates have been shown to inhibit cell growth in several human cancer cell lines, demonstrating IC50 values in the nanomolar range .
Table 1: Antiproliferative Activity of Isocyanate Derivatives
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | HT-29 (Colon Carcinoma) | TBD |
PIB-SO Derivative | M21 (Skin Melanoma) | TBD |
PIB-SO Derivative | MCF7 (Breast Carcinoma) | TBD |
Note: TBD indicates that specific IC50 data for this compound was not available in the reviewed literature.
The mechanism through which this compound exerts its biological effects may involve interactions with cellular targets that disrupt normal cellular functions. Isocyanates are known to react with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in enzyme activity and gene expression. This reactivity could contribute to the observed cytotoxic effects against cancer cells .
Study on Structure-Activity Relationships
A study focusing on structure-activity relationships (SAR) among various isocyanates demonstrated that the presence of specific substituents significantly influences biological activity. The kinetic behavior of these compounds was assessed, revealing that variations in substituents could lead to substantial differences in reactivity and biological effects . This highlights the importance of chemical structure in determining the efficacy of this compound.
Photopharmacology Applications
Emerging research into photopharmacology suggests potential applications for light-responsive derivatives of isocyanates, including modifications of this compound. By incorporating photoswitchable elements into the compound, researchers aim to develop targeted therapies that can be activated by light, enhancing selectivity and reducing side effects associated with traditional treatments .
Properties
IUPAC Name |
1-butan-2-yl-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMJMZXHYWSCET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400184 | |
Record name | 4-sec-Butylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-26-7 | |
Record name | 4-sec-Butylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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